Product packaging for 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole(Cat. No.:CAS No. 756413-36-2)

2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B1428157
CAS No.: 756413-36-2
M. Wt: 187.24 g/mol
InChI Key: OFQGVINTJUCLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 756413-36-2) is a heterocyclic compound featuring a benzimidazole core fused with a pyrrolidine ring at the 2-position. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol. Predicted physicochemical properties include a density of 1.211 g/cm³, boiling point of 434.4°C, and pKa of 11.82, indicating moderate basicity due to the pyrrolidine nitrogen . This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B1428157 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 756413-36-2

Properties

IUPAC Name

2-pyrrolidin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQGVINTJUCLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756413-36-2
Record name 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-Step Synthesis via Carbamoyl Intermediates

A comprehensive method involves the preparation of intermediates leading to 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide, which can be adapted for the target compound:

  • Step 1: Preparation of N-benzyl-1-(trimethylsilyl)-methanamine by reacting benzylamine derivatives with (chloromethyl)trimethylsilane in refluxing acetonitrile. The product is purified by column chromatography with a yield of approximately 41%.

  • Step 2: Formation of benzyl 3-((2-amino-3-carbamoylphenyl)carbamoyl)pyrrolidine-1-carboxylate by stirring the N-benzyl intermediate with carbonyldiimidazole and 2,3-diaminobenzamide dihydrochloride in pyridine/DMF at 45 °C for 24 h. The product is isolated by extraction and washing steps with a yield of about 52%.

  • Step 3: Subsequent deprotection and cyclization steps lead to the formation of the benzimidazole core with the pyrrolidin-3-yl substituent at the 2-position.

This method highlights the use of coupling agents like carbonyldiimidazole and controlled temperature conditions to achieve the desired compound with moderate yields.

Cyclization and Nucleophilic Substitution Approach

Another approach involves:

  • Using substituted o-phenylenediamine derivatives and appropriate alkylating agents to introduce the pyrrolidinyl side chain.

  • Heating the reaction mixture under reflux or elevated temperatures (e.g., 170 °C) in solvents such as dimethylacetamide (DMA) to promote cyclization and substitution.

  • Post-reaction workup includes extraction with ethyl acetate, washing with saturated salt water, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography.

  • Yields reported for related benzimidazole derivatives with pyrrolidinyl substituents range from 44% to 71%.

  • Microwave-assisted synthesis has been employed to reduce reaction times significantly (e.g., 15 minutes at 160 °C), improving efficiency while maintaining product purity.

This approach emphasizes the use of high-temperature conditions and solvent systems conducive to nucleophilic aromatic substitution and intramolecular cyclization.

Direct Condensation with Amino Acids or Amines

A simpler, one-pot method involves:

  • Reacting o-phenylenediamine with amino acids such as L-proline or other amino derivatives in toluene under reflux (85–95 °C) for extended periods (around 9 hours).

  • The reaction proceeds via condensation and cyclization to form 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole analogs, which can be adapted for the 3-position pyrrolidinyl substitution by selecting appropriate amino acid isomers.

  • The product crystallizes upon cooling and is isolated by filtration with high yields (up to 97%).

This method is noted for its operational simplicity and high efficiency, suitable for synthesizing benzimidazole derivatives with amino substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Reaction Time Purification Yield (%) Notes
Carbamoyl Intermediate Route N-benzylamine, carbonyldiimidazole, DMF/pyridine 45 °C 24 h Extraction, column chromatography ~41-52 Multi-step, moderate yields, coupling agents used
Cyclization & Substitution (E)-N′-(2-fluoro-4-methyl-5-nitrophenyl)-N,N-dimethylformamidine, DMA, pyrrolidin-1-yl ethanamine 160–170 °C 15 min (microwave) to 1 h (oil bath) Extraction, column chromatography 44-71 High temperature, microwave-assisted option
Direct Condensation with Amino Acids o-phenylenediamine, L-proline or amino acid, toluene 85–95 °C 9 h Crystallization, filtration Up to 97 One-pot, simple, high yield, suitable for analogs

Research Findings and Notes

  • The carbamoyl intermediate method allows for functional group manipulations and incorporation of various substituents, making it versatile for analog synthesis but involves longer reaction times and multiple purification steps.

  • The high-temperature cyclization and nucleophilic substitution method is effective for introducing pyrrolidinyl groups at the 2-position of benzimidazole, with microwave-assisted synthesis offering significant time savings without compromising yield or purity.

  • The direct condensation method with amino acids is highly efficient and straightforward, though it may require specific amino acid isomers to achieve substitution at the 3-position of the pyrrolidine ring, which is critical for synthesizing this compound specifically.

  • Purification typically involves silica gel column chromatography, and solvents like ethyl acetate and petroleum ether are commonly used for extraction and washing.

  • Reaction monitoring is often done by thin-layer chromatography (TLC), with Rf values depending on solvent systems.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to convert specific functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole derivatives as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle regulation. For instance, a series of benzimidazole derivatives demonstrated promising cytotoxic effects against different cancer cell lines, suggesting that modifications to the pyrrolidine moiety can enhance biological activity .

Neuropharmacology
The compound has also been investigated for its neuroprotective properties. Research indicates that certain benzimidazole derivatives can act as positive allosteric modulators of neurotransmitter receptors, which may lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound contribute to its ability to interact with these receptors effectively .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions, which can include cyclization and substitution reactions. A notable synthesis method utilizes a combination of SN2 reactions followed by cyclization processes to yield high-purity products. The ability to modify the pyrrolidine ring enhances the compound's versatility for various applications in drug design .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in ACS Chemical Neuroscience, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. The results indicated that specific substitutions on the pyrrolidine ring significantly increased cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of a related compound in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound resulted in reduced neuronal death and improved cell viability, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Conclusion and Future Directions

The compound this compound exhibits promising applications in medicinal chemistry, particularly in anticancer and neuropharmacological contexts. Ongoing research is expected to focus on optimizing the structure for enhanced efficacy and specificity, paving the way for novel therapeutic agents.

Future studies should aim to explore the pharmacokinetics and toxicity profiles of these compounds to facilitate their development into clinically relevant drugs. The integration of computational modeling may also assist in predicting interactions with biological targets, further refining drug design strategies.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Properties of Selected Benzimidazole Derivatives

Compound Substituent Yield (%) Melting Point (°C) Reference
2-(Pyrrolidin-3-yl)-1H-benzimidazole Pyrrolidine 72–77* 231–232
2-(Thiophen-2-yl)-1H-benzimidazole Thiophene 95 308–309
2-(4-Fluorophenyl)-1H-benzimidazole 4-Fluorophenyl 94 153–155
2-(Pyridin-3-yl)-1H-benzimidazole Pyridine 60 216–217
2-(1-Methylpyrrol-2-yl)-1H-benzimidazole 1-Methylpyrrole 69 231–232

*Yields vary based on synthetic routes (e.g., alkylation or Suzuki coupling).

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) increase melting points due to enhanced intermolecular interactions .
  • Heteroaromatic substituents (e.g., thiophene) improve synthetic yields (>90%) compared to aliphatic groups .

GABA-A Receptor Modulation

  • 2-(4-Fluorophenyl)-1H-benzimidazole with pyrrolidine (Compound 16) : Demonstrated potent GABA-A receptor binding (Ki: 12 nM), comparable to zolpidem, via hydrophobic interactions in the allosteric site. The pyrrolidine ring’s flexibility allowed optimal positioning of the fluorophenyl group .
  • Piperidine analogs : Reduced activity (Ki: 45 nM) due to steric hindrance from the larger ring .

Antimicrobial Activity

  • 2-(Pyridin-3-yl)-1H-benzimidazole derivatives showed broad-spectrum antibacterial activity (MIC: 4–16 µg/mL against S. aureus), outperforming pyrrolidine derivatives (MIC: 32–64 µg/mL) due to enhanced π-π stacking with bacterial enzymes .

Anti-Inflammatory Activity

  • 2-(Piperidin-4-yl)-1H-benzimidazole (Compound 5) : Inhibited TNF-α production (IC₅₀: 0.8 µM) by targeting NF-κB signaling, whereas pyrrolidine analogs were less potent (IC₅₀: 5.2 µM) .

Clinical Relevance: Comparison with Proton Pump Inhibitors (PPIs)

Key differences:

  • Dexlansoprazole : Contains a trifluoroethoxy group, enhancing metabolic stability (t₁/₂: 1–2 hours vs. 0.5 hours for 2-(pyrrolidin-3-yl)-1H-benzimidazole) .
  • 2-(Pyrrolidin-3-yl)-1H-benzimidazole : Lacks the sulfinyl moiety critical for PPI activity, redirecting its application toward CNS or antimicrobial targets .

Biological Activity

2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines and pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C11H13N3C_{11}H_{13}N_3. The presence of both the benzimidazole and pyrrolidine moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Compounds containing benzimidazole derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol, which activates caspases involved in cell death pathways .
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of nucleic acid synthesis or protein synthesis within bacterial cells .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound show promising anticancer activity. For instance:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast cancer)16.38 ± 0.98
Other derivativesMDA-MB-43617.4
CAPAN-111.4

These values indicate that the compound has a strong inhibitory effect on cell proliferation, comparable to established anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli12.5
Candida albicans64

These results highlight the compound's potential as an antibacterial and antifungal agent, particularly against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole ring significantly influence biological activity. For instance, substituents at specific positions on the benzimidazole ring enhance antiproliferative effects while maintaining favorable lipophilicity for membrane penetration .

Notable Findings

  • N-substitution : Straight-chain alkyl groups on the benzimidazole ring improve antiproliferative activity compared to unsubstituted variants.
  • Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability and bioactivity.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Cancer Treatment : A study reported that derivatives exhibited IC50 values as low as 11.4 µM against pancreatic cancer cell lines, suggesting effective cytotoxicity comparable to existing treatments .
  • Infection Control : Another investigation demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those for traditional antibiotics like amikacin .

Q & A

Q. How can photophysical properties be tuned for optoelectronic applications?

  • Methodological Answer :
  • Azo-functionalization : Synthesize arylazobenzimidazoles (e.g., (E)-2-(phenyldiazenyl)-1H-benzo[d]imidazole) with visible-light photoswitching capabilities .
  • TD-DFT simulations : Predict absorption spectra (e.g., λmax ~450 nm for Z-isomers) to guide molecular design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.